(5E)-5-{4-[methyl(phenyl)amino]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5E)-5-{4-[methyl(phenyl)amino]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
(5E)-5-[[4-(N-methylanilino)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-3-13-22-19(23)18(25-20(22)24)14-15-9-11-17(12-10-15)21(2)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBFXQZDIJNOJ-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[methyl(phenyl)amino]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, (5E)-5-{4-[methyl(phenyl)amino]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic properties. Its potential to inhibit specific enzymes or receptors could lead to new treatments for diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[methyl(phenyl)amino]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Thiazolidinones: A class of compounds with a thiazolidinone core, known for their biological activity.
Uniqueness
What sets (5E)-5-{4-[methyl(phenyl)amino]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct reactivity and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
